molecular formula C16H24N4O5S B14099996 N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B14099996
M. Wt: 384.5 g/mol
InChI Key: LURCRMKVPMSXHX-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a pyrimidine moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the pyrimidine moiety. Common reagents used in these reactions include cyclopentylamine, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[(3R,6aS,8S,10aS)-3-hydroxy-1-methyldecahydropyrano[2,3-c][1,5]oxazocin-8-yl]acetamide
  • N-cyclopentyl-2-{(1S,3S,4aS,9aR)-1-(hydroxymethyl)-6-[(phenylcarbamoyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl}acetamide

Uniqueness

N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H24N4O5S

Molecular Weight

384.5 g/mol

IUPAC Name

N-cyclopentyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C16H24N4O5S/c1-10-13(15(22)19-16(23)17-10)26(24,25)20-8-4-5-11(9-20)14(21)18-12-6-2-3-7-12/h11-12H,2-9H2,1H3,(H,18,21)(H2,17,19,22,23)

InChI Key

LURCRMKVPMSXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCC3

Origin of Product

United States

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